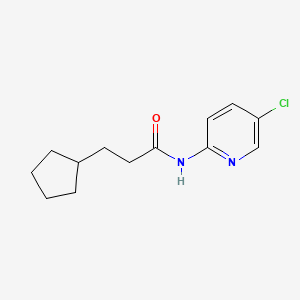
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide, also known as CPP, is a chemical compound that has been extensively researched for its potential use in scientific studies. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. In
Mechanism of Action
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the central nervous system. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the neurons, which is a major contributor to excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a process that underlies learning and memory. It also reduces the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide is its high selectivity for the NMDA receptor, which allows for precise manipulation of the receptor activity. Additionally, this compound has a long half-life and can be easily administered to animals or cells. However, one of the limitations of this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
The potential applications of N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide in scientific research are vast, and there are several future directions that could be explored. One direction is the use of this compound in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where NMDA receptor-mediated excitotoxicity is thought to play a role. Another direction is the investigation of the role of the NMDA receptor in pain processing, where this compound could be used to selectively block the receptor activity. Additionally, the development of more selective and potent NMDA receptor antagonists could lead to the discovery of new therapeutic targets for various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a potent and selective blocker of the NMDA receptor that has been extensively studied for its potential use in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes. The future directions of this compound research are vast, and its potential applications in the study of neurological and psychiatric disorders are promising.
Synthesis Methods
The synthesis of N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with cyclopentylmagnesium bromide, followed by the addition of isobutyl chloroformate. The resulting product is then treated with ammonia to yield this compound in high purity and yield.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be effective in blocking the NMDA receptor-mediated excitotoxicity, which is a major contributor to neuronal damage in stroke, traumatic brain injury, and neurodegenerative diseases.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-6-7-12(15-9-11)16-13(17)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRUJMPILIQLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)
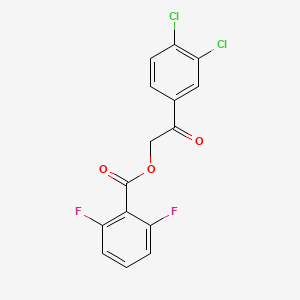
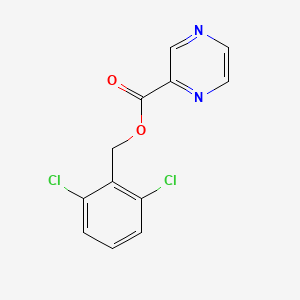
![5-{1-[(4-fluorophenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5838211.png)
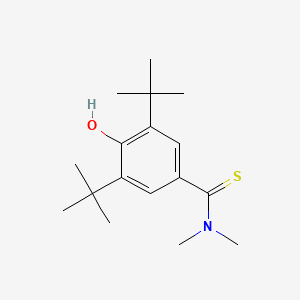

![1-(cyclopropylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5838232.png)
![2-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5838256.png)
amino]propyl}(methyl)amino]propyl}-2-(hydroxyimino)acetamide trihydrochloride](/img/structure/B5838268.png)
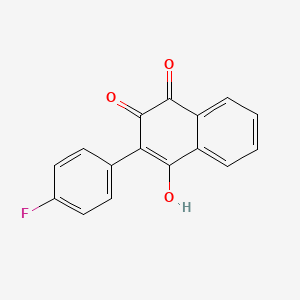
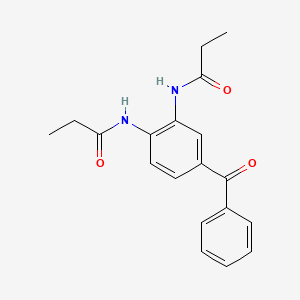
![N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5838284.png)

